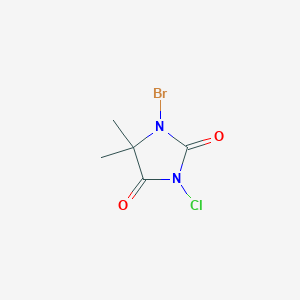
Monozinc ethylenediamine tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monozinc ethylenediamine tetraacetate, commonly known as ZnEDTA, is a chelating agent that is widely used in various scientific research applications. ZnEDTA is a water-soluble compound that is used to bind metal ions, particularly zinc, in solution. It is a versatile compound that has various applications in the laboratory, including biochemical and physiological research.
Mecanismo De Acción
ZnEDTA works by binding to metal ions, particularly zinc, in solution. It forms stable complexes with zinc ions, preventing them from participating in other chemical reactions. This property makes ZnEDTA an effective chelating agent in various scientific research applications.
Efectos Bioquímicos Y Fisiológicos
Zinc is an essential micronutrient that is required for the proper functioning of various physiological processes in the body. ZnEDTA is commonly used to study the effects of zinc deficiency and toxicity on these processes. It has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the prevention of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ZnEDTA has various advantages for use in laboratory experiments. It is a highly soluble compound that is easily prepared and readily available. It is also relatively inexpensive compared to other chelating agents. However, ZnEDTA has some limitations, including its potential to interfere with other metal ions in solution and its inability to penetrate cell membranes.
Direcciones Futuras
There are various future directions for research involving ZnEDTA. One area of research is the development of new chelating agents that are more effective than ZnEDTA. Another area of research is the investigation of the effects of zinc on specific physiological processes, such as cell signaling and metabolism. Additionally, there is a need for further research on the potential applications of ZnEDTA in environmental science, particularly in the remediation of contaminated soils and water.
Conclusion:
In conclusion, ZnEDTA is a versatile chelating agent that has various applications in scientific research. It is commonly used to study the role of zinc in biological systems, as well as to investigate the effects of zinc deficiency and toxicity. ZnEDTA has various advantages for use in laboratory experiments, including its solubility and availability. However, it also has some limitations, including its potential to interfere with other metal ions in solution. There are various future directions for research involving ZnEDTA, including the development of new chelating agents and the investigation of the effects of zinc on specific physiological processes.
Métodos De Síntesis
ZnEDTA is synthesized by reacting ethylenediamine tetraacetic acid (EDTA) with zinc oxide or zinc carbonate. The reaction is carried out in an aqueous solution and requires a pH of around 7.5. The resulting compound is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
ZnEDTA is used in various scientific research applications, including biochemistry, physiology, and environmental science. It is commonly used to study the role of zinc in biological systems, as well as to investigate the effects of zinc deficiency and toxicity.
Propiedades
Número CAS |
15954-98-0 |
|---|---|
Nombre del producto |
Monozinc ethylenediamine tetraacetate |
Fórmula molecular |
C10H14N2O8Zn |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clave InChI |
YTSDVWYUJXKXCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Zn+2] |
SMILES canónico |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Otros números CAS |
55448-21-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)




![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)







![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)